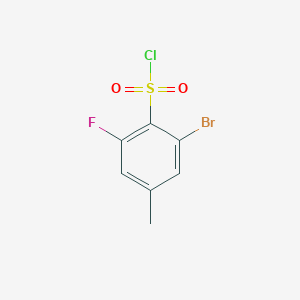

2-Bromo-6-fluoro-4-methylbenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

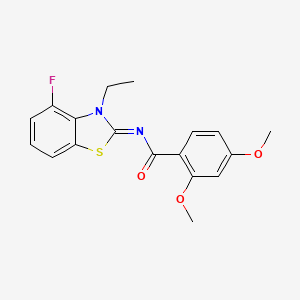

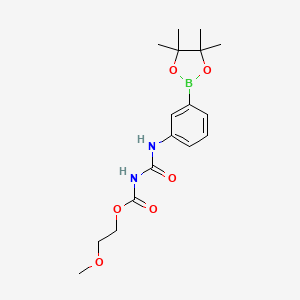

2-Bromo-6-fluoro-4-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO2S . It has an average mass of 287.534 Da and a mono-isotopic mass of 285.886597 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 fluorine atom, 2 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación

Hydrolysis and Solvation Effects

Research has explored the structural and energy parameters of sulfonyl chlorides and bromides, including those similar to 2-bromo-6-fluoro-4-methylbenzenesulfonyl chloride, to understand their hydrolysis in water-rich H2O-dioxane mixtures. These studies found that the kind of halogen significantly affects the hydrolysis process, indicating specific solvation effects and structural features of sulfonyl groups that could be critical for designing more efficient chemical synthesis processes and understanding reaction mechanisms (Ivanov et al., 2004).

Synthesis of Sulfone and Sulfonamide

Another area of application involves the practical synthesis of sulfones and sulfonamides from halogenated benzenes, such as this compound. These compounds are crucial intermediates in pharmaceutical and agrochemical production. For instance, the synthesis of 4-fluoro-2-(methylthio)benzylamine and its corresponding sulfone and sulfonamide derivatives showcases the versatility of halogenated benzenesulfonyl chlorides in organic synthesis, providing a pathway for creating biologically active molecules (Perlow et al., 2007).

Novel Synthesis Routes

Research has also focused on developing novel synthesis routes for halogenated benzenesulfonyl chlorides, including those structurally related to this compound. These methods aim at improving yields, reducing costs, and enhancing the accessibility of these compounds for further chemical transformations. The novel synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride illustrates advancements in the field, highlighting the potential for creating efficient pathways to complex molecules used in the development of pesticides and other chemicals (Xiao-hua Du et al., 2005).

Propiedades

IUPAC Name |

2-bromo-6-fluoro-4-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)7(6(10)3-4)13(9,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAWUDAEEAXVFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methoxy-2-methylindazol-6-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2442036.png)

![3-(4-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2442047.png)

![6-chloro-5-cyano-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazol-5-yl]pyridine-2-carboxamide](/img/structure/B2442052.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B2442054.png)

![5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/no-structure.png)